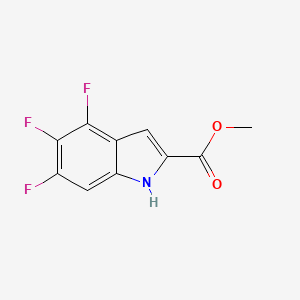

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4,5,6-trifluoro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F3NO2/c1-16-10(15)7-2-4-6(14-7)3-5(11)9(13)8(4)12/h2-3,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPYFICBERMBIMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C(=C(C=C2N1)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Therapeutic Potential of Polyfluorinated Indoles: The 4,5,6-Trifluoroindole Scaffold

Executive Summary

In the landscape of modern medicinal chemistry, the "Fluorine Effect" remains a pivotal strategy for optimizing lead compounds. While mono-fluorinated indoles (4-, 5-, or 6-fluoro) are ubiquitous in approved therapeutics, the 4,5,6-trifluoroindole scaffold represents an underutilized yet highly potent motif. This specific substitution pattern offers a unique convergence of physicochemical benefits: it simultaneously blocks the primary metabolic "soft spots" (positions 5 and 6), modulates the acidity of the indole NH for improved hydrogen bonding, and significantly enhances lipophilicity for blood-brain barrier (BBB) penetration.

This guide provides a comprehensive technical analysis of the 4,5,6-trifluoroindole derivative class, detailing synthetic pathways, structure-activity relationship (SAR) logic, and experimental protocols for their integration into drug discovery campaigns.

Chemical Rationale: The "Fluorine Walk"

The strategic placement of fluorine atoms on the indole core is not merely for steric bulk but for profound electronic and metabolic modulation.

Metabolic Blockade

The indole ring is electron-rich, making it susceptible to oxidative metabolism by Cytochrome P450 enzymes.

-

C5 & C6 Positions: These are the primary sites for hydroxylation. Unsubstituted indoles are rapidly converted to 5-hydroxy or 6-hydroxy metabolites, leading to rapid clearance.

-

The 4,5,6-Trifluoro Advantage: By fluorinating positions 4, 5, and 6, the scaffold effectively "caps" these reactive sites. The C-F bond is metabolically inert, forcing metabolic enzymes to target less favorable positions or significantly extending the molecule's half-life (

).

Electronic Tuning (pKa Modulation)

Fluorine is highly electronegative. The cumulative inductive effect (-I) of three fluorine atoms withdraws electron density from the pyrrole ring.

-

Effect: This increases the acidity of the N-H proton.

-

Therapeutic Consequence: A more acidic N-H can form stronger hydrogen bonds with acceptor residues (e.g., Asp or Glu) in the ATP-binding pockets of kinases, potentially improving potency (

).

Visualization: SAR Logic

The following diagram illustrates the functional logic behind the 4,5,6-substitution pattern.

Figure 1: SAR logic demonstrating how 4,5,6-trifluorination transforms the indole core into a metabolically stable and pharmacokinetically superior scaffold.

Synthetic Strategy

Synthesizing the 4,5,6-trifluoroindole core requires overcoming the challenge of regioselectivity. The most robust and scalable method is the Fischer Indole Synthesis starting from the commercially available 3,4,5-trifluoroaniline.

Retrosynthetic Analysis

-

Target: 4,5,6-Trifluoroindole

-

Key Intermediate: 3,4,5-Trifluorophenylhydrazine

-

Starting Material: 3,4,5-Trifluoroaniline (CAS: 163733-96-8)[1]

Detailed Protocol: Fischer Indole Route

Step 1: Hydrazine Formation (Diazotization-Reduction)

-

Reagents: 3,4,5-Trifluoroaniline (1.0 eq), NaNO₂, HCl (conc.), SnCl₂·2H₂O.

-

Procedure:

-

Dissolve 3,4,5-trifluoroaniline in conc. HCl at -5°C.

-

Add aqueous NaNO₂ dropwise, maintaining temperature <0°C to form the diazonium salt.

-

Add a solution of SnCl₂ in HCl dropwise to the diazonium salt. Stir for 2 hours at 0°C.

-

Workup: Basify with NaOH, extract with ethyl acetate, and recrystallize the hydrazine hydrochloride salt.

-

Step 2: Hydrazone Formation

-

Reagents: 3,4,5-Trifluorophenylhydrazine (from Step 1), Pyruvate ester or Ketone (e.g., Ethyl Pyruvate), Ethanol.

-

Procedure:

-

Reflux the hydrazine with the ketone in ethanol for 2-4 hours.

-

Isolate the hydrazone intermediate by filtration.

-

Step 3: Fischer Cyclization

-

Reagents: Hydrazone intermediate, Polyphosphoric Acid (PPA) or ZnCl₂/AcOH.

-

Procedure:

-

Heat the hydrazone in PPA at 100-120°C for 3 hours.

-

Mechanism: [3,3]-Sigmatropic rearrangement followed by ammonia elimination.[2]

-

Workup: Pour onto ice water, extract with EtOAc, and purify via column chromatography (Hexane/EtOAc).

-

Synthetic Workflow Diagram

Figure 2: Step-by-step synthetic workflow for accessing the 4,5,6-trifluoroindole core via the Fischer Indole Synthesis.

Therapeutic Applications & Case Studies

Oncology: Kinase Inhibition

Polyfluorinated indoles are privileged scaffolds in kinase inhibitor design (e.g., VEGFR, EGFR).

-

Mechanism: The indole core mimics the adenine ring of ATP.

-

4,5,6-Trifluoro Benefit: The electron-deficient ring enhances

stacking interactions with the phenylalanine gatekeeper residue in the kinase hinge region. -

Data Point: Analogous 5,6-difluoroindoles have shown up to 10-fold potency improvement over non-fluorinated counterparts in VEGFR-2 assays due to enhanced hydrophobic fit [1].

Antiviral Agents (HCV & Dengue)

Indole derivatives are potent inhibitors of the HCV NS5B polymerase.

-

Role of Fluorine: In NS5B inhibitors, a lipophilic pocket exists that accommodates the indole ring. The 4,5,6-trifluoro motif provides the necessary lipophilicity (LogP > 3.5) to occupy this pocket while resisting the high oxidative stress of the hepatic environment.

-

Reference: 4,6-disubstituted indoles have been validated as effective antiviral scaffolds against Dengue virus, preventing viral replication [2].

Quantitative Comparison (Predicted Properties)

| Property | Unsubstituted Indole | 5-Fluoroindole | 4,5,6-Trifluoroindole | Impact |

| LogP (Lipophilicity) | 2.14 | 2.45 | 3.10 | Enhanced membrane/BBB permeability. |

| pKa (NH Acidity) | ~16.2 | ~15.5 | ~13.8 | Stronger H-bond donor capability. |

| Metabolic Stability | Low (t1/2 < 30 min) | Moderate | High | Blocks C5/C6 oxidation sites. |

| Electronic Character | Electron-Rich | Moderately Deficient | Electron-Deficient | Improved |

Experimental Protocol: In Vitro Kinase Assay

To validate the biological activity of a newly synthesized 4,5,6-trifluoroindole derivative, the following self-validating kinase inhibition protocol is recommended.

Objective: Determine the

-

Preparation:

-

Prepare 10 mM stock solution of Compound X in 100% DMSO.

-

Serial dilute (1:3) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

-

-

Enzyme Reaction:

-

Mix: 5 µL of diluted Compound X + 10 µL of VEGFR-2 enzyme (0.5 nM final).

-

Incubate: 15 minutes at Room Temperature (allows compound to bind).

-

Initiate: Add 10 µL of ATP/Substrate mix (10 µM ATP, 0.1 mg/mL Poly(Glu,Tyr)).

-

-

Detection (ADP-Glo™ or similar):

-

Incubate for 60 minutes at Room Temperature.

-

Add ADP-Glo Reagent (terminates reaction, depletes remaining ATP).

-

Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase signal).

-

-

Analysis:

-

Measure Luminescence (RLU).

-

Plot RLU vs. Log[Concentration].

-

Validation: Z-factor must be > 0.5. Reference inhibitor (e.g., Sunitinib) must yield

within 3-fold of historical mean.

-

Future Outlook

The 4,5,6-trifluoroindole scaffold is poised to move from a "niche" building block to a standard motif in fragment-based drug discovery (FBDD). Its ability to serve as a bioisostere for highly lipophilic, metabolically labile aromatics makes it an ideal candidate for next-generation CNS and oncology drugs where metabolic stability is the primary attrition factor.

References

-

National Institutes of Health (NIH). (2012). Synthesis and antiviral activity of 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides. Retrieved from [Link]

-

Trade Science Inc. (2010).[3] Efficient approach towards the synthesis of indoles via modified Leimgruber-Batcho synthesis. Retrieved from [Link]

Sources

The Trifluoroindole Scaffold: A Modern Bioisosteric Tool for Optimizing Drug Candidates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

A Senior Application Scientist's Guide to the Strategic Use of Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate

This document serves as a comprehensive technical guide on the application of Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate as a strategic bioisostere in drug discovery. We will delve into the scientific rationale, synthesis, and practical application of this highly functionalized building block, providing field-proven insights to guide its use in optimizing lead compounds.

The Rationale for Fluorination in Modern Drug Design

The deliberate incorporation of fluorine into bioactive molecules is a well-established strategy for enhancing drug-like properties. The C-F bond is stronger than the C-H bond, and fluorine's high electronegativity and relatively small size can profoundly influence a molecule's metabolic stability, acidity/basicity (pKa), lipophilicity, and binding interactions without introducing significant steric bulk.[1] The trifluorination pattern on the indole core, as seen in Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate, creates a unique electronic profile that medicinal chemists can leverage to overcome common optimization challenges. Specifically, this scaffold is an excellent bioisosteric replacement for less stable or less selective heterocyclic systems, such as benzimidazoles or non-fluorinated indoles.[2][3][4]

Core Attributes: Physicochemical Profile and Synthetic Viability

The decision to employ a bioisostere is rooted in its ability to mimic the spatial and electronic characteristics of the original functional group while offering tangible improvements in its physicochemical properties.

Comparative Physicochemical Data

The introduction of three fluorine atoms onto the indole's benzene ring drastically alters its electronic nature, leading to predictable changes in key drug-like parameters.

Table 1: Physicochemical Property Comparison

| Property | Parent Indole Moiety | 4,5,6-Trifluoroindole Moiety | Causality and Strategic Advantage |

| Metabolic Stability | Prone to CYP450-mediated oxidation | Significantly enhanced resistance to oxidation | The strong electron-withdrawing nature of the fluorine atoms deactivates the aromatic ring towards electrophilic attack by metabolic enzymes.[1][5][6] |

| Indole N-H Acidity (pKa) | ~17 | ~15-16 (Estimated) | Increased acidity can lead to stronger, more directional hydrogen bond donation, potentially improving target affinity.[7] |

| Lipophilicity (LogP) | Increases | The trifluoro pattern increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets.[8] | |

| Dipole Moment | Moderate | Significantly increased | The cumulative effect of the C-F bond dipoles can introduce favorable electrostatic or dipole-dipole interactions within the target's active site. |

Validated Synthetic Workflow

A reliable and scalable synthesis is critical for the integration of any building block into a drug discovery program. Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate can be synthesized via a robust multi-step sequence starting from commercially available precursors.

Caption: High-level synthetic workflow for the target trifluoroindole.

Experimental Protocol: The Bartoli Indole Synthesis

The Bartoli reaction is a powerful method for creating 7-substituted indoles, and by extension, other substituted indoles, from ortho-substituted nitroarenes.[9][10] This protocol details the key cyclization step.

Objective: To synthesize the 4,5,6-trifluoro-1H-indole core from 1,2,3-trifluoro-4-nitrobenzene.

Materials:

-

1,2,3-Trifluoro-4-nitrobenzene (1.0 eq)

-

Vinylmagnesium bromide (1.0 M solution in THF, 3.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous Ammonium Chloride (NH₄Cl)

-

Ethyl Acetate

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

-

Reaction Setup: Add a solution of 1,2,3-trifluoro-4-nitrobenzene in anhydrous THF to a flame-dried, multi-necked flask under a nitrogen atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Grignard Addition: Add the vinylmagnesium bromide solution dropwise via a syringe or addition funnel, ensuring the internal temperature does not rise above -70 °C.

-

Warming and Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours).

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Workup: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography on silica gel to yield the 4,5,6-trifluoro-1H-indole.

Trustworthiness through Self-Validation:

-

Anhydrous Conditions: The success of this reaction is critically dependent on the exclusion of moisture, which would quench the Grignard reagent. Ensure all glassware is oven- or flame-dried and solvents are anhydrous.

-

Reaction Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting nitroarene.

-

Confirmation: The structure of the purified product should be confirmed by ¹H NMR, ¹⁹F NMR, and mass spectrometry.

Case Study: Bioisosteric Replacement of a Benzimidazole Kinase Inhibitor

Objective: To address the metabolic liability of a lead kinase inhibitor containing a benzimidazole core by replacing it with the 4,5,6-trifluoroindole scaffold.

The Problem: A promising benzimidazole-based kinase inhibitor shows excellent potency but is rapidly metabolized in human liver microsomes (HLM), leading to poor in vivo exposure. The primary metabolic route is believed to be oxidation of the electron-rich benzimidazole ring.

Caption: Logical diagram of the bioisosteric replacement strategy.

In Vitro Evaluation Workflow

Once the new analog is synthesized using the trifluoroindole core, a standard cascade of in vitro assays is required to validate the success of the bioisosteric replacement.

Caption: Standard in vitro testing cascade for a new chemical entity.

Data Interpretation and Decision Making

The success of the strategy is determined by comparing the data from the new analog against the original lead compound.

Table 2: Hypothetical Comparative Assay Data

| Compound ID | Core Scaffold | Target IC₅₀ (nM) | Cellular EC₅₀ (nM) | HLM Stability (t₁/₂ min) | Kinase Selectivity (S-Score at 1µM) |

| Lead-001 | Benzimidazole | 2 | 15 | < 5 | 0.35 |

| Analog-001 | 4,5,6-Trifluoroindole | 4 | 25 | > 90 | 0.10 |

Analysis:

-

Potency: The trifluoroindole analog (Analog-001) shows a slight decrease in biochemical and cellular potency, which is an acceptable trade-off.

-

Metabolic Stability: The primary objective was achieved. The half-life in HLM increased dramatically from <5 minutes to >90 minutes, indicating the metabolic "soft spot" was successfully blocked.[11]

-

Selectivity: The S-Score (a measure of selectivity, where a lower score is better) improved, suggesting the unique electronic nature of the trifluoroindole core may disfavor binding to off-target kinases.

Conclusion

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate is more than just another building block; it is a sophisticated tool for molecular design. Its inherent properties—driven by the strategic placement of fluorine—provide a rational and effective means to enhance metabolic stability and modulate target interactions. By understanding the underlying physicochemical principles and employing robust synthetic protocols, drug discovery teams can effectively utilize this scaffold to solve complex optimization problems and accelerate the development of safer, more effective medicines.

References

- Title: The Bartoli Indole Synthesis Source: Grokipedia URL

- Title: Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols Source: Benchchem URL

- Title: Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles Source: Benchchem URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: PMC URL

- Title: Synthesis and Physicochemical Properties of 2-SF5-(Aza)

- Title: The Bartoli Indole Synthesis Source: Synfacts URL

- Title: Bartoli indole synthesis Source: Wikipedia URL

- Title: On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective Source: ChemRxiv URL

- Title: The role of fluorine in medicinal chemistry Source: Taylor & Francis Online URL

- Title: Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation Source: ResearchGate URL

- Title: Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candidates Source: Benchchem URL

- Title: Design of benzimidazole derivatives as bioisosteres of the middle...

- Title: Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation Source: PubMed URL

- Title: Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells Source: PMC URL

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Synthesis and Physicochemical Properties of 2-SF5-(Aza)Indoles, a New Family of SF5 Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. grokipedia.com [grokipedia.com]

- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Physicochemical Profiling & Synthesis of Fluorinated Indole Carboxylates

Executive Summary

This technical guide provides a comprehensive analysis of fluorinated indole-2-carboxylates, specifically focusing on the 5-fluoro and 6-fluoro isomers. These scaffolds are critical bioisosteres in medicinal chemistry, where the fluorine atom modulates metabolic stability, lipophilicity, and pKa without significantly altering steric volume. This document details the physicochemical data, synthetic pathways, and analytical protocols required for their integration into drug discovery programs.

The Fluorine Effect: Structural & Electronic Rationale

In drug design, the indole-2-carboxylate scaffold often serves as a mimetic for tryptophan or as a rigid linker. The introduction of fluorine is rarely arbitrary; it is a strategic tool to alter the electronic landscape of the indole ring.

-

Metabolic Blocking: The C5 and C6 positions of the indole ring are primary sites for Cytochrome P450-mediated hydroxylation. Fluorination at these positions blocks this metabolic soft spot, extending the half-life (

) of the compound. -

pKa Modulation: Fluorine is highly electronegative. When placed at C5 or C6, it exerts an inductive electron-withdrawing effect (-I) on the indole ring. This stabilizes the carboxylate anion at C2, thereby increasing the acidity (lowering the pKa) of the carboxylic acid relative to the non-fluorinated parent.

-

Lipophilicity (LogP): While the carboxylate group is polar, the aromatic fluorine increases the overall lipophilicity of the core, facilitating membrane permeability when the acid is masked (ester) or protonated.

Physicochemical Data Series

The following data aggregates experimental values for the free acids and their corresponding ethyl esters. Note the distinct shift in melting points between the acid and ester forms, a critical parameter for solid-state handling.

Table 1: Comparative Physicochemical Properties

| Compound | CAS No.[1][2][3][4][5][6][7] | MW ( g/mol ) | Melting Point (°C) | pKa (COOH)* | LogP (Neutral) | LogD (pH 7.4) |

| Indole-2-carboxylic acid | 1477-50-5 | 161.16 | 203-206 | 3.85 | 2.30 | -1.20 |

| 5-Fluoroindole-2-carboxylic acid | 399-76-8 | 179.15 | 254-259 (dec) | 3.73 | 2.55 | -1.47 |

| 6-Fluoroindole-2-carboxylic acid | 3093-97-8 | 179.15 | >200 | 3.78 | 2.58 | -1.45 |

| Ethyl 5-fluoroindole-2-carboxylate | 348-36-7 | 207.20 | 146-150 | N/A (Ester) | 3.60** | 3.60 |

*pKa values are apparent, measured in aqueous/organic mixtures and extrapolated to water. The Indole NH pKa is >16 and is not relevant at physiological pH. **Estimated value based on substituent constants.

Key Insight: The 5-Fluoro acid has a significantly higher melting point than its ethyl ester precursor. This suggests strong intermolecular hydrogen bonding in the crystal lattice of the free acid (dimerization of COOH and NH interactions), which must be disrupted during solubility profiling.

Synthetic Architecture: The Fischer Indole Protocol[10]

While various methods exist (e.g., Reissert synthesis), the Fischer Indole Synthesis remains the most robust for scale-up, provided that regioselectivity is managed. For 5-fluoroindole-2-carboxylates, we utilize 4-fluorophenylhydrazine hydrochloride as the regiodefined starting material.

Critical Process Parameters (CPPs):

-

Hydrazone Formation: Must be driven to completion to avoid residual hydrazine, which is genotoxic.

-

Cyclization Catalyst: Polyphosphoric acid (PPA) is preferred over ZnCl₂ for cleaner profiles, though it requires careful thermal management to prevent charring.

-

Hydrolysis: Saponification of the ester requires LiOH/THF/Water. Avoid harsh acidic hydrolysis which can occasionally lead to decarboxylation at the C2 position.

Figure 1: Synthetic Workflow (DOT Visualization)

Caption: Step-wise Fischer Indole synthesis pathway for generating 5-fluoroindole-2-carboxylic acid from commercially available precursors.

Analytical Protocols for Physicochemical Profiling

As a Senior Scientist, relying solely on calculated values is insufficient. The following protocols ensure data integrity for the physical characterization of these fluorinated scaffolds.

Protocol A: pKa Determination (Potentiometric Titration)

Rationale: The fluorine atom's inductive effect alters the acidity of the C2-carboxyl group. Accurate pKa is vital for predicting intestinal absorption (pH 6.5) and blood distribution (pH 7.4).

-

Preparation: Dissolve 2-3 mg of the fluorinated indole acid in a co-solvent mixture (e.g., Methanol/Water 40:60) to ensure solubility.

-

Titration: Perform titration using 0.1 M KOH under inert gas (

) to prevent carbonate formation. -

Data Processing: Use the Yasuda-Shedlovsky extrapolation method to determine the aqueous pKa from the mixed-solvent data.

-

Validation: Run benzoic acid as a standard (pKa 4.20) to verify electrode performance.

Protocol B: LogD Measurement (Miniaturized Shake-Flask)

Rationale: The partition coefficient varies with pH due to the ionizable carboxylate. We measure LogD at pH 7.4.[8]

-

System: Octanol / Phosphate Buffer (pH 7.4).

-

Equilibration: Pre-saturate both phases.

-

Partitioning: Add compound (100 µM) to the system. Vortex for 60 minutes at 25°C. Centrifuge to separate phases.

-

Quantification: Analyze both phases via HPLC-UV (280 nm).

-

Note: Fluorinated indoles have distinct UV maxima; ensure the detector wavelength is optimized (typically 280-290 nm).

-

Figure 2: Analytical Decision Tree (DOT Visualization)

Caption: Quality control and profiling workflow ensuring only high-purity samples undergo physicochemical characterization.

Applications in Drug Discovery[1][11][12][13][14][15]

The 5-fluoroindole-2-carboxylate motif is not merely a building block; it is a pharmacophore enhancer.

-

NMDA Receptor Antagonists: Derivatives of indole-2-carboxylic acids have been explored as glycine site antagonists. The 5-fluoro substitution often improves blood-brain barrier (BBB) penetration by increasing lipophilicity without adding bulk.

-

HIV Integrase Inhibitors: The diketo acid pharmacophore in integrase inhibitors often utilizes an indole core. Fluorination protects the core from oxidative metabolism.

-

Bioisosterism: The ester form (Ethyl 5-fluoroindole-2-carboxylate) is frequently used as a prodrug precursor, where the ester is cleaved in vivo to release the active acid.

References

-

Environmental Protection Agency (EPA). CompTox Chemicals Dashboard: 5-Fluoroindole-2-carboxylic acid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 54102794, 3-Fluoro-1H-indole-2-carboxylic acid. [Link]

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Ethyl 5-Fluoroindole-2-Carboxylate [myskinrecipes.com]

- 2. 5-Fluoroindole-2-carboxylic acid [oakwoodchemical.com]

- 3. 5-Fluorindol-2-Carbonsäure, 98 %, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 4. materiellabo.com [materiellabo.com]

- 5. 399-76-8|5-Fluoroindole-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 6. 3-Fluoro-1H-indole-2-carboxylic acid | C9H6FNO2 | CID 54102794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Fluoroindole-2-carboxylic acid, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. CompTox Chemicals Dashboard [comptox.epa.gov]

History and development of polyfluorinated indole scaffolds

An In-Depth Technical Guide to the History and Development of Polyfluorinated Indole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1][2][3][4] The strategic incorporation of fluorine atoms into this privileged heterocyclic system has emerged as a powerful strategy to modulate its physicochemical and pharmacological properties, leading to the development of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability.[1][5][6][7] This technical guide provides a comprehensive overview of the history, synthesis, and applications of polyfluorinated indole scaffolds. It delves into the evolution of synthetic methodologies, from classical approaches utilizing fluorinated precursors to modern, direct C-H fluorination techniques. The profound impact of polyfluorination on key drug-like properties is discussed, supported by experimental data and mechanistic insights. Furthermore, this guide highlights the successful application of these scaffolds in various therapeutic areas, with a particular focus on antiviral and anticancer agents. Detailed experimental protocols and visual representations of key chemical transformations are provided to offer a practical resource for researchers in the field.

Introduction: The Convergence of a Privileged Scaffold and a Unique Element

The indole nucleus, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrrole ring, is a ubiquitous structural motif in a vast array of biologically active molecules.[3][4] Its presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin underscores its fundamental role in biochemistry.[4][8] In the realm of medicinal chemistry, the indole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, and anti-inflammatory effects.[2][4][9][10][11]

Fluorine, the most electronegative element, possesses a unique combination of properties that make it highly attractive for drug design. Its small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the acidity, basicity, and dipole moment of a molecule.[5][6] The incorporation of fluorine can also block sites of metabolic oxidation, thereby enhancing a drug's metabolic stability and pharmacokinetic profile.[1][5] Consequently, a significant percentage of small-molecule pharmaceuticals approved by the FDA contain at least one fluorine atom.[7][12]

The strategic fusion of the indole scaffold with fluorine atoms gives rise to polyfluorinated indoles, a class of compounds that has garnered considerable attention in modern drug discovery. This guide aims to provide a deep dive into the fascinating world of these molecules, from their historical origins to their current and future applications.

A Historical Journey: The Rise of Polyfluorinated Indoles

The story of polyfluorinated indoles is intrinsically linked to the broader history of organofluorine chemistry and indole synthesis. The initial exploration of fluorinated indoles dates back to the mid-20th century, largely driven by the quest for novel bioactive compounds.

-

Early Developments: The initial syntheses of fluorinated indoles relied on classical indole ring-forming reactions, such as the Fischer indole synthesis, using pre-fluorinated starting materials.[8][13] For instance, the reaction of a fluorinated phenylhydrazine with a ketone or aldehyde would yield the corresponding fluorinated indole. These early methods, while foundational, were often limited by the availability and accessibility of the requisite fluorinated precursors.

-

The Leimgruber-Batcho Indole Synthesis: A significant advancement came with the development of the Leimgruber-Batcho indole synthesis in the 1970s.[8][13] This method, which involves the condensation of a substituted o-nitrotoluene with a formamide acetal followed by reductive cyclization, proved to be highly versatile and amenable to the synthesis of a wide range of substituted indoles, including those bearing fluorine atoms. Its efficiency and high yields have made it a popular choice in the pharmaceutical industry.[8]

-

Emergence of Modern Synthetic Methods: The late 20th and early 21st centuries witnessed a paradigm shift in the synthesis of polyfluorinated indoles, with the advent of modern synthetic methodologies. These include:

-

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Sonogashira coupling of polyfluorinated 2-iodoanilines with terminal alkynes, followed by base-promoted cyclization, have provided a one-pot synthesis of 2-substituted indoles with polyfluorinated benzene rings.[12]

-

Direct C-H Fluorination: The development of methods for the direct fluorination of C-H bonds has revolutionized the synthesis of fluorinated heterocycles.[12] These reactions, often mediated by transition metals or photoredox catalysts, allow for the late-stage introduction of fluorine atoms into complex molecules, bypassing the need for pre-functionalized substrates.[6]

-

Crafting the Core: Synthetic Methodologies for Polyfluorinated Indoles

The synthesis of polyfluorinated indoles can be broadly categorized into two main approaches: those that construct the indole ring from fluorinated precursors and those that introduce fluorine atoms onto a pre-existing indole scaffold.

Building from Fluorinated Blocks: Classical Indole Syntheses

A variety of classical indole syntheses can be adapted for the preparation of polyfluorinated indoles by employing fluorinated starting materials.

3.1.1. Fischer Indole Synthesis

This venerable reaction, discovered by Emil Fischer in 1883, remains a cornerstone of indole synthesis.[8][13] It involves the acid-catalyzed reaction of a (polyfluoro)phenylhydrazine with an aldehyde or ketone.

Experimental Protocol: A Representative Fischer Indole Synthesis of a Fluorinated Indole

-

Hydrazone Formation: A solution of 4-fluorophenylhydrazine (1.0 eq) and 4-acetylpyridine (1.05 eq) in ethanol is heated at reflux for 2-4 hours. The reaction is monitored by TLC until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude hydrazone.

-

Cyclization: The crude hydrazone is added to a preheated solution of polyphosphoric acid at 120-140°C. The mixture is stirred at this temperature for 1-2 hours.

-

Workup: The reaction mixture is cooled to room temperature and then poured onto crushed ice. The resulting precipitate is collected by filtration, washed with water, and dried.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 5-fluoro-2-(pyridin-4-yl)-1H-indole.

Causality Behind Experimental Choices:

-

Acid Catalyst: The strong acid, such as polyphosphoric acid or zinc chloride, is crucial for promoting the[12][12]-sigmatropic rearrangement of the enamine tautomer of the hydrazone, which is the key step in the cyclization process.

-

Temperature: Elevated temperatures are typically required to overcome the activation energy of the rearrangement and subsequent cyclization steps.

Diagram: Fischer Indole Synthesis Mechanism

Caption: Mechanism of the Fischer Indole Synthesis.

3.1.2. Leimgruber-Batcho Indole Synthesis

This two-step synthesis is particularly well-suited for the preparation of indoles with electron-donating or -withdrawing groups on the benzene ring.

Diagram: Leimgruber-Batcho Indole Synthesis Workflow

Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.

Direct Fluorination of the Indole Core

Modern synthetic chemistry has ushered in an era of direct C-H functionalization, and the fluorination of indoles is no exception. These methods offer a more atom-economical and often more efficient route to fluorinated indoles.

3.2.1. Electrophilic Fluorination

Electrophilic fluorinating reagents, such as Selectfluor®, can be used to directly introduce fluorine atoms onto the electron-rich indole ring. The regioselectivity of this reaction is highly dependent on the reaction conditions and the substitution pattern of the indole.

3.2.2. Radical Fluorination

Photoredox catalysis has emerged as a powerful tool for radical fluorination. Visible-light-mediated methods allow for the C-H fluorination of indoles under mild conditions.[6]

The Fluorine Effect: Impact on Physicochemical and Pharmacological Properties

The introduction of fluorine atoms into the indole scaffold can have a profound impact on its properties, which is often referred to as the "fluorine effect."

| Property | Impact of Polyfluorination | Rationale |

| Lipophilicity | Generally increases | Fluorine is more lipophilic than hydrogen. This can be fine-tuned by the number and position of fluorine atoms.[1] |

| Metabolic Stability | Significantly enhanced | The strong C-F bond is resistant to cleavage by metabolic enzymes like cytochrome P450s, thus blocking sites of oxidative metabolism.[1][5] |

| Acidity/Basicity | Can be modulated | The electron-withdrawing nature of fluorine can decrease the pKa of the indole N-H, making it more acidic. |

| Binding Affinity | Can be improved | Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions.[5] |

| Conformation | Can be influenced | The introduction of fluorine can alter the conformational preferences of the molecule, which can impact its binding to a target.[14] |

Therapeutic Frontiers: Applications of Polyfluorinated Indoles in Drug Discovery

The unique properties of polyfluorinated indoles have been exploited in the development of a number of therapeutic agents.

Antiviral Agents

Fluorinated indoles have shown significant promise as antiviral agents, particularly against HIV.

-

HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT) Inhibitors: A series of benzenesulfonyl fluorinated-indolecarboxamide derivatives have demonstrated potent activity against wild-type HIV-1.[15] For example, a 4-fluoroindole derivative exhibited an ED50 value of 0.5 nM in MT-4 cells.[15]

-

HIV-1 Attachment Inhibitors: Compound B (see figure below) is a fluorinated indole derivative that acts as an inhibitor of HIV-1 attachment.[16]

Anticancer Agents

The indole scaffold is a common feature in many anticancer drugs, and fluorination has been shown to enhance their efficacy.[9]

-

Sunitinib: This FDA-approved drug is a multi-targeted receptor tyrosine kinase (RTK) inhibitor used for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[1][16] It features a fluorinated indole core.

-

Tubulin Polymerization Inhibitors: Indole-substituted furanones with fluorine substituents have been developed as potent anti-tubulin agents with broad anticancer activity.[3]

Other Therapeutic Areas

Polyfluorinated indoles have also been investigated for a variety of other therapeutic applications, including as:

-

Potassium Channel Openers: Flindokalner is a fluorinated indole derivative that acts as a potassium channel opener.[16]

-

Factor Xa Inhibitors: Compound C (see figure below) is a fluorinated indole that inhibits Factor Xa, a key enzyme in the coagulation cascade.[16]

Figure 1: Structures of some bioactive fluorinated indole derivatives.[16]

Future Outlook: The Continuing Evolution of Polyfluorinated Indoles

The field of polyfluorinated indole scaffolds is poised for continued growth and innovation. Several key areas are likely to drive future research:

-

Development of Novel Synthetic Methods: The quest for more efficient, selective, and sustainable methods for the synthesis of polyfluorinated indoles will continue. This will likely involve the exploration of new catalytic systems and the application of flow chemistry.

-

Exploration of New Biological Targets: As our understanding of disease biology deepens, new molecular targets will be identified. The versatility of the polyfluorinated indole scaffold makes it an ideal platform for the design of novel inhibitors for these targets.

-

Application in Materials Science: The unique electronic properties of polyfluorinated indoles make them attractive candidates for applications in materials science, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Use in Chemical Biology: Polyfluorinated indoles can be used as chemical probes to study biological processes. The fluorine atom can serve as a useful label for 19F NMR spectroscopy, a powerful tool for studying protein-ligand interactions.

Conclusion

The journey of polyfluorinated indole scaffolds from their early synthetic beginnings to their current status as a vital component of the medicinal chemist's toolbox is a testament to the power of strategic molecular design. The synergistic combination of the privileged indole core and the unique properties of fluorine has yielded a rich and diverse class of molecules with profound implications for drug discovery and beyond. As synthetic methodologies become more sophisticated and our understanding of the "fluorine effect" deepens, the future of polyfluorinated indoles promises to be even more exciting, with the potential to address some of the most pressing challenges in human health.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC. (URL: [Link])

-

Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes. Fluorine notes. (URL: [Link])

-

Fluorine-containing indoles: Synthesis and biological activity | Request PDF. ResearchGate. (URL: [Link])

-

Fluorine-containing indoles. daneshyari.com. (URL: [Link])

-

Structures of some bioactive fluorinated indole derivatives. ResearchGate. (URL: [Link])

-

Catalytic, Dearomative 2,3-Difluorination of Indoles. ChemRxiv. (URL: [Link])

-

Synthesis method and application of indole derivative capable of efficiently degrading perfluorinated compounds. Patsnap Eureka. (URL: [Link])

-

Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization. PubMed. (URL: [Link])

-

Synthesis of α-Trifluoromethylated Amines via Fluoroalkylation and Defluoroamination of Indoles | Organic Letters. ACS Publications. (URL: [Link])

-

Fluorinated Building Blocks in Drug Design: Why They Matter. Apollo Scientific. (URL: [Link])

-

Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (URL: [Link])

-

Fluorine in drug discovery: Role, design and case studies. (URL: [Link])

-

Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (URL: [Link])

-

Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. RSC Publishing. (URL: [Link])

-

Synthesis of fluorinated polycyclic indoles. | Download Scientific Diagram. ResearchGate. (URL: [Link])

-

In Situ Growth of Polyindole within Montmorillonite Interlayer and Subsequent Efficient Destruction of Perfluorooctanoic Acid | Environmental Science & Technology. ACS Publications. (URL: [Link])

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC. (URL: [Link])

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. (URL: [Link])

-

Indole therapeutics: Latest FDA updates, ongoing trials, and future directions. PubMed. (URL: [Link])

-

Indole – a promising pharmacophore in recent antiviral drug discovery - PMC. (URL: [Link])

-

The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI. (URL: [Link])

-

Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (URL: [Link])

-

Indole-Based Compounds as Potential Drug Candidates for SARS-CoV-2 | Semantic Scholar. (URL: [Link])

-

Indole - Wikipedia. (URL: [Link])

Sources

- 1. daneshyari.com [daneshyari.com]

- 2. researchgate.net [researchgate.net]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. apolloscientific.co.uk [apolloscientific.co.uk]

- 6. pharmacyjournal.org [pharmacyjournal.org]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole - Wikipedia [en.wikipedia.org]

- 9. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Using Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate as a pharmaceutical building block

Executive Summary

Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate (CAS: 1812885-41-8) represents a high-value "privileged scaffold" for medicinal chemistry programs targeting kinases , viral polymerases , and CNS receptors . Unlike mono- or di-fluorinated indoles, the 4,5,6-trifluoro substitution pattern provides a "metabolic fortress," effectively blocking the primary sites of oxidative metabolism (CYP450-mediated hydroxylation) on the benzenoid ring while simultaneously modulating the electronic character of the indole core to enhance

This guide details the physicochemical properties, strategic utility, and validated experimental protocols for transforming this building block into bioactive lead compounds.

Physicochemical Profile & Strategic Utility

The strategic value of this scaffold lies in the "Fluorine Effect." The three fluorine atoms at positions 4, 5, and 6 drastically alter the electronic landscape of the indole without significantly changing its steric bulk (Van der Waals radius of F

Table 1: Physicochemical Properties

| Property | Value / Description | Impact on Drug Design |

| Molecular Formula | -- | |

| Molecular Weight | 229.16 g/mol | Low MW allows ample room for derivatization (Fragment-Based Drug Design). |

| Predicted LogP | ~2.8 - 3.1 | Increased lipophilicity vs. non-fluorinated analog aids membrane permeability. |

| Indole NH pKa | ~14.5 (Predicted) | More acidic than unsubstituted indole (pKa ~16.2), facilitating N-alkylation under milder conditions. |

| Electronic Character | Electron-Deficient Benzenoid Ring | Deactivates the ring towards oxidation; strengthens |

Mechanism of Action: The "Metabolic Fortress"

The 4,5,6-trifluoro motif specifically occludes the most reactive sites for metabolic degradation. In many indole-based drugs, the C5 and C6 positions are "soft spots" for Phase I metabolism (hydroxylation). By blocking these with strong C-F bonds (bond energy ~116 kcal/mol), the scaffold extends the half-life (

Figure 1: Mechanism of metabolic stabilization provided by the 4,5,6-trifluoro motif.

Validated Experimental Protocols

The electron-withdrawing nature of the three fluorine atoms deactivates the indole ring, requiring modified conditions compared to standard indole chemistry.

Protocol A: C3-Formylation (Vilsmeier-Haack)

Application: Synthesis of kinase inhibitors (e.g., Sunitinib analogs) or precursors for reductive amination.

Expert Insight: Standard Vilsmeier conditions (

-

Reagent Preparation: In a flame-dried round-bottom flask under Argon, cool anhydrous DMF (5.0 equiv) to

C. Dropwise add -

Addition: Dissolve Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate (1.0 equiv) in minimal anhydrous DMF. Add this solution dropwise to the Vilsmeier salt.

-

Reaction: Warm the mixture to 80–90°C . Monitor by TLC/LC-MS. (Reaction time: 4–12 hours). Note: The deactivated ring slows the electrophilic attack at C3.[1]

-

Workup: Cool to RT. Pour the mixture onto crushed ice/sodium acetate solution (buffered to pH ~5). Stir vigorously. The product, Methyl 3-formyl-4,5,6-trifluoro-1H-indole-2-carboxylate , typically precipitates as a solid.

-

Purification: Filter and wash with water.[2] Recrystallize from EtOH or purify via flash chromatography (Hexane/EtOAc).

Protocol B: Regioselective N-Alkylation

Application: Tuning solubility and binding affinity.

Expert Insight: The increased acidity of the NH proton allows the use of milder bases, avoiding ester hydrolysis.

-

Setup: Dissolve the indole scaffold (1.0 equiv) in anhydrous Acetonitrile (MeCN) or DMF.

-

Base: Add Cesium Carbonate (

, 2.0 equiv). Stir for 15 min at RT. -

Alkylation: Add the alkyl halide (

, 1.2 equiv). -

Reaction: Stir at 50°C for 2-6 hours.

-

Workup: Dilute with EtOAc, wash with water and brine. Dry over

. -

Yield: Typically >85% due to the enhanced acidity of the N-H bond.

Protocol C: Hydrolysis to the Free Acid

Application: Preparation for amide coupling (Library Synthesis).

-

Solvent: Dissolve ester in THF:MeOH:Water (3:1:1).

-

Base: Add Lithium Hydroxide monohydrate (

, 3.0 equiv). -

Reaction: Stir at RT for 2 hours. (Heating is rarely needed).

-

Acidification: Acidify carefully with 1N HCl to pH 3. The 4,5,6-trifluoro-1H-indole-2-carboxylic acid will precipitate.

-

Isolation: Filter and dry.[2] This acid is the precursor for amide coupling using HATU/DIPEA.

Synthetic Workflow & Logic

The following diagram illustrates the divergent synthesis pathways available from this single building block.

Figure 2: Divergent synthetic pathways for library generation.

References

-

Synthesis of Fluorinated Indoles: "Synthesis and biological activity of fluorine-containing indoles." ResearchGate.

-

Vilsmeier-Haack on Indoles: "Application Notes and Protocols: Vilsmeier-Haack Formylation of Indoles." BenchChem.[2]

- Metabolic Stability of Fluorinated Drugs: "Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade." Chemical Reviews. (General reference for Fluorine effect).

-

Indole-2-Carboxylic Acid as HIV Integrase Inhibitor Scaffold: "The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors." NIH/PubMed.

-

pKa Values of Organic Compounds: "pKa values for carboxylic acids and amines." Master Organic Chemistry.

Sources

Application Notes and Protocols for N-Alkylation of 4,5,6-Trifluoroindole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Navigating the N-Alkylation of an Electron-Deficient Scaffold

The 4,5,6-trifluoroindole scaffold is a key building block in medicinal chemistry. The strategic placement of fluorine atoms can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the N-alkylation of this indole core is a critical transformation for generating diverse libraries of compounds for drug discovery programs.

However, the strong electron-withdrawing nature of the three fluorine atoms on the benzene ring presents unique challenges compared to the N-alkylation of unsubstituted indole. These substituents increase the acidity of the indole N-H proton, facilitating deprotonation. Conversely, they decrease the nucleophilicity of the resulting indolide anion, potentially slowing the rate of alkylation and necessitating more forcing conditions or highly reactive alkylating agents. This guide provides a comprehensive overview of robust and field-proven procedures for the successful N-alkylation of 4,5,6-trifluoroindole derivatives, with a focus on explaining the causality behind experimental choices to ensure reproducible and high-yielding outcomes.

Method 1: Classical N-Alkylation via Deprotonation with a Strong Base

This is the most direct and widely employed method for the N-alkylation of indoles. The protocol involves the deprotonation of the indole nitrogen with a strong base to form the corresponding sodium or potassium salt, which then acts as a nucleophile in a substitution reaction with an alkyl halide.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a common and effective choice for deprotonating indoles.[1][2][3] Its irreversible deprotonation of the N-H bond drives the reaction forward. Potassium hydroxide (KOH) can also be used, often in polar aprotic solvents like DMSO.[4] For the electron-deficient 4,5,6-trifluoroindole, the increased acidity of the N-H proton makes deprotonation more favorable than in unsubstituted indole.

-

Solvent: Anhydrous polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are essential.[1][4] These solvents effectively solvate the cation of the base and do not interfere with the strong base or the resulting nucleophilic anion.

-

Temperature: The deprotonation is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas when using NaH. The subsequent alkylation can often proceed at room temperature, although for less reactive alkyl halides, gentle heating may be necessary.[1]

Experimental Workflow: Classical N-Alkylation

Caption: Workflow for classical N-alkylation.

Detailed Protocol:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4,5,6-trifluoroindole (1.0 eq).

-

Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).

-

Cool the solution to 0 °C using an ice-water bath.

-

Carefully add sodium hydride (60% dispersion in mineral oil, 1.1-1.2 eq) portion-wise. Caution: Hydrogen gas is evolved.

-

Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.

-

Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

-

Dilute with water and extract with ethyl acetate (3x).

-

Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the N-alkylation of indoles with primary and secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[5][6][7] This method is particularly useful for introducing more complex alkyl groups and for substrates that are sensitive to strongly basic conditions.

Causality Behind Experimental Choices:

-

Reagents: The reaction relies on a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[5] The phosphine and azodicarboxylate react to form a phosphonium salt, which activates the alcohol for nucleophilic attack by the indole nitrogen.

-

Acidity of Nucleophile: The Mitsunobu reaction generally works well for nucleophiles with a pKa of less than 13.[5] The increased acidity of 4,5,6-trifluoroindole makes it an excellent candidate for this reaction.

-

Solvent and Temperature: Anhydrous THF is the most common solvent for the Mitsunobu reaction. The reaction is typically initiated at 0 °C with the dropwise addition of the azodicarboxylate, followed by stirring at room temperature.[5]

Reaction Mechanism: Mitsunobu N-Alkylation

Caption: Key steps in the Mitsunobu N-alkylation.

Detailed Protocol:

-

To a solution of 4,5,6-trifluoroindole (1.0 eq), the desired alcohol (1.1 eq), and triphenylphosphine (1.2 eq) in anhydrous THF, cool the mixture to 0 °C.

-

Slowly add a solution of DEAD or DIAD (1.2 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to separate the N-alkylated indole from triphenylphosphine oxide and the hydrazide byproduct.

Method 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent method for N-alkylation that avoids the need for anhydrous solvents and strong, moisture-sensitive bases.[4] A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the indolide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides.

Causality Behind Experimental Choices:

-

Catalyst: Tetrabutylammonium bromide (TBAB) is a commonly used and effective phase-transfer catalyst.[4] It forms an ion pair with the indolide anion, which is soluble in the organic phase.

-

Base and Solvent System: A biphasic system of an organic solvent (e.g., toluene or dichloromethane) and an aqueous solution of a base (e.g., 50% NaOH or KOH) is typically employed. Solid potassium carbonate can also be used in a solid-liquid PTC system.[8]

-

Reaction Conditions: The reaction is typically run at room temperature with vigorous stirring to ensure efficient mixing of the phases.

Experimental Workflow: Phase-Transfer Catalyzed N-Alkylation

Caption: Workflow for PTC N-alkylation.

Detailed Protocol:

-

To a round-bottom flask, add 4,5,6-trifluoroindole (1.0 eq), potassium hydroxide (5.0 eq), and tetrabutylammonium bromide (0.1 eq).

-

Add toluene and water in a 1:1 volume ratio.

-

Stir the mixture vigorously at room temperature.

-

Add the alkyl halide (1.2 eq) and continue to stir vigorously.

-

Monitor the reaction by TLC.

-

Upon completion, separate the organic layer.

-

Extract the aqueous layer with toluene or ethyl acetate.

-

Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography.

Method 4: Buchwald-Hartwig N-Arylation

For the synthesis of N-aryl-4,5,6-trifluoroindoles, the Buchwald-Hartwig amination is the state-of-the-art method.[9][10] This palladium-catalyzed cross-coupling reaction allows for the formation of a C-N bond between the indole nitrogen and an aryl halide or triflate.

Causality Behind Experimental Choices:

-

Catalyst System: The choice of palladium precursor and phosphine ligand is crucial for high yields. A common combination is Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as Xantphos or a biarylphosphine ligand.[10]

-

Base: A non-nucleophilic base is required to deprotonate the indole and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is often the base of choice, although milder bases like K₃PO₄ or Cs₂CO₃ can be used for substrates with base-sensitive functional groups.[10][11]

-

Solvent and Temperature: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used. The reaction is often heated to ensure a reasonable reaction rate.

Reaction Mechanism: Buchwald-Hartwig N-Arylation

Caption: Catalytic cycle of Buchwald-Hartwig N-arylation.

Detailed Protocol:

-

To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and NaOtBu (1.4 eq).

-

Evacuate and backfill the tube with argon three times.

-

Add 4,5,6-trifluoroindole (1.0 eq) and the aryl halide (1.2 eq).

-

Add anhydrous, deoxygenated toluene or dioxane.

-

Heat the reaction mixture at 80-110 °C until the starting material is consumed (monitor by TLC or GC-MS).

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Summary of N-Alkylation Procedures and Comparative Data

| Method | Alkylating Agent | Base | Solvent | Temp. | Typical Yields | Key Advantages | Key Considerations |

| Classical | Alkyl Halides | NaH, KOH | DMF, THF | 0 °C to RT | Good to Excellent | Simple, cost-effective, widely applicable.[1][2] | Requires anhydrous conditions and strong bases. |

| Mitsunobu | Alcohols | - | THF | 0 °C to RT | Good to Excellent | Mild conditions, stereochemical inversion.[5][6] | Stoichiometric byproducts can complicate purification. |

| PTC | Alkyl Halides | KOH, K₂CO₃ | Toluene/H₂O | RT | Good to Excellent | No need for anhydrous solvents, mild conditions.[4][8] | Requires vigorous stirring, catalyst may need to be removed. |

| Buchwald-Hartwig | Aryl Halides/Triflates | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-110 °C | Good to Excellent | Broad scope for N-arylation.[10][11] | Requires expensive catalysts and ligands, air-sensitive. |

Note: Yields are general and will vary depending on the specific substrates and reaction conditions.

Troubleshooting and Optimization

-

Low Yield:

-

Classical Method: Ensure complete deprotonation by using a sufficient excess of a strong base and allowing adequate reaction time. Ensure all reagents and solvents are strictly anhydrous.

-

Mitsunobu Reaction: The pKa of the indole may be too high if additional electron-donating groups are present. Consider a different method. Ensure the purity of the DEAD/DIAD.

-

All Methods: Steric hindrance on either the indole or the alkylating agent can significantly reduce the reaction rate. More forcing conditions (higher temperature, longer reaction time) may be required.

-

-

Side Reactions:

-

C3-Alkylation: While less of a concern for electron-deficient indoles, C3-alkylation can sometimes compete with N-alkylation. Using a strong base to ensure complete deprotonation of the nitrogen generally favors N-alkylation.

-

Over-alkylation (PTC): In some cases, dialkylation can occur. Using a controlled amount of the alkylating agent can minimize this.

-

Conclusion

The N-alkylation of 4,5,6-trifluoroindole derivatives is a readily achievable transformation with several reliable methods at the disposal of the synthetic chemist. The choice of method will depend on the nature of the desired N-substituent, the functional group tolerance of the starting material, and the scale of the reaction. By understanding the underlying principles of each method and carefully controlling the reaction parameters, researchers can efficiently generate diverse libraries of N-substituted trifluoroindoles for the development of new and improved therapeutic agents.

References

-

Cee, V. & Erlanson, D. (2019). N-alkylation of an indole. ACS Medicinal Chemistry Letters, 10, 1302-1308. Available at: [Link]

-

Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54, 3215-3226. Available at: [Link]

-

Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. (2017). PMC. Available at: [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020). MDPI. Available at: [Link]

-

Jakowska, J., & Kowalski, P. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. Available at: [Link]

-

Old, D. W., Harris, M. C., & Buchwald, S. L. (2000). Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

-

Pospisil, J., & Pospisil, T. (2021). Recent Progress Concerning the N-Arylation of Indoles. Molecules, 26(17), 5131. Available at: [Link]

-

Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (2020). PMC. Available at: [Link]

-

The Copper-Catalyzed N-Arylation of Indoles. (2002). Journal of the American Chemical Society, 124(35), 10258–10259. Available at: [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

-

Cee, V. J., & Erlanson, D. A. (2019). N-alkylation of an indole [Video]. YouTube. Available at: [Link]

-

Bandini, M., Bottoni, A., Eichholzer, A., & Miscione, G. P. (2010). Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation. Chemistry, 16(41), 12462–12473. Available at: [Link]

-

Chemistry Steps. (2025). Mitsunobu Reaction. Retrieved from [Link]

- Lind, C. J., & Sogn, A. W. (1961). U.S. Patent No. 3,012,040. Washington, DC: U.S. Patent and Trademark Office.

-

Kanger, T., et al. (2008). Enantioselective N-Alkylation of Nitroindoles under Phase-Transfer Catalysis. Synlett, (16), 2537-2540. Available at: [Link]

-

Jakowska, J., & Kowalski, P. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]

- 8. (PDF) N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions [academia.edu]

- 9. researchgate.net [researchgate.net]

- 10. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]

- 11. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Strategic Synthesis and Functionalization of Trifluoroindole Scaffolds for Antiviral Lead Optimization

Topic: Preparation of antiviral agents using trifluoroindole intermediates Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals

Executive Summary

The incorporation of trifluoromethyl (-CF₃) groups into indole scaffolds is a pivotal strategy in modern antiviral drug discovery. The strong electron-withdrawing nature, high lipophilicity, and metabolic stability of the -CF₃ moiety make it an ideal bioisostere for optimizing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1, as well as emerging candidates for Hepatitis C and Influenza.

This application note details a robust, scalable protocol for the synthesis of 5-(trifluoromethyl)-1H-indole derivatives via a modified Fischer Indole Synthesis. It further elucidates downstream functionalization strategies to generate high-affinity antiviral libraries. We prioritize self-validating workflows, safety in handling fluorinated hydrazines, and critical process parameters (CPPs) for reproducibility.

Introduction: The Fluorine Advantage in Antiviral Design

Bioisosterism and Metabolic Stability

The indole ring is a "privileged structure" in medicinal chemistry. However, native indoles often suffer from rapid metabolic oxidation at the C5, C6, or C7 positions. Substituting these positions with a trifluoromethyl group serves a dual purpose:

-

Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is virtually inert to cytochrome P450 oxidation, extending the drug's half-life (

). -

Hydrophobic Binding: The -CF₃ group significantly increases lipophilicity (

), enhancing penetration into the hydrophobic non-nucleoside binding pocket (NNBP) of viral enzymes like HIV-1 Reverse Transcriptase (RT).

Target Architecture

This guide focuses on the 5-trifluoromethylindole core, a scaffold found in numerous investigational NNRTIs. The synthetic strategy allows for divergent synthesis:

-

Route A: C2-functionalization (Amides/Esters)

-

Route B: C3-functionalization (Sulfones/Alkyls)

Chemical Strategy & Workflow

We utilize a modified Fischer Indole Synthesis using polyphosphoric acid (PPA). While palladium-catalyzed routes exist, the Fischer method remains the most cost-effective and scalable route for generating gram-scale quantities of the core scaffold from readily available arylhydrazines.

Diagram 1: Synthetic Pathway Logic

Caption: Logical flow for the synthesis of the trifluoroindole core via Fischer Indolization, followed by late-stage functionalization.

Experimental Protocols

Safety Pre-Read: Handling Fluorinated Hydrazines

WARNING: 4-(Trifluoromethyl)phenylhydrazine hydrochloride is acutely toxic if swallowed, inhaled, or in contact with skin. It is a severe eye irritant and potential sensitizer.

-

Engineering Controls: All weighing and transfers must occur within a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory. A full-face shield is recommended during the acid addition step.

-

Waste: Segregate fluorinated organic waste from general organic solvents.

Protocol A: Synthesis of Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate

This intermediate is versatile; the ester group can be converted to amides (common in antivirals) or removed via decarboxylation.

Reagents:

-

4-(Trifluoromethyl)phenylhydrazine HCl (CAS: 368-90-1)

-

Ethyl pyruvate (CAS: 617-35-6)

-

Polyphosphoric Acid (PPA)[1]

-

Ethanol (Absolute)

-

Sodium Bicarbonate (sat. aq.)

Step-by-Step Methodology:

-

Hydrazone Formation:

-

In a 250 mL round-bottom flask (RBF), dissolve 4-(trifluoromethyl)phenylhydrazine HCl (10.0 mmol, 2.12 g) in Ethanol (20 mL).

-

Add Ethyl pyruvate (11.0 mmol, 1.22 mL) dropwise over 5 minutes.

-

Stir at room temperature for 1 hour. A precipitate (hydrazone) typically forms.

-

QC Check: TLC (Hexane/EtOAc 3:1) should show consumption of hydrazine.

-

Evaporate solvent in vacuo. The crude hydrazone can be used directly but is best dried under high vacuum for 2 hours.

-

-

Fischer Cyclization (The Critical Step):

-

Pre-heat Polyphosphoric Acid (PPA) (approx. 15 g) in a 100 mL beaker to 60°C to reduce viscosity.

-

Add the crude hydrazone to a 100 mL RBF equipped with a mechanical stirrer (magnetic stirring often fails in viscous PPA).

-

Pour the warm PPA onto the hydrazone.

-

Heat the mixture to 110°C in an oil bath.

-

Reaction Monitoring: The reaction typically turns dark brown. Evolution of ammonia gas (check with damp pH paper) indicates cyclization. Stir for 2–3 hours.

-

-

Quenching and Isolation:

-

Cool the mixture to approx. 60°C (do not cool completely, or it will solidify).

-

Pour the reaction mixture onto Crushed Ice/Water (100 g) with vigorous stirring. The PPA will hydrolyze and the product will precipitate.

-

Neutralize carefully with Sat. NaHCO₃ until pH ~7.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

-

-

Purification:

-

Recrystallize from Ethanol/Water or purify via Flash Chromatography (SiO₂, Gradient 0–20% EtOAc in Hexanes).

-

Target Yield: 65–75%.

-

Appearance: Off-white to pale yellow solid.

-

Protocol B: C3-Sulfonylation (Antiviral Pharmacophore Installation)

Many HIV NNRTIs (e.g., L-737,126 analogs) feature a sulfonyl group at the C3 position.

Reagents:

-

Indole Intermediate (from Protocol A)

-

Benzenesulfonyl chloride (substituted as required)

-

Friedel-Crafts Catalyst (e.g., AlCl₃ or milder variants like InCl₃) or Base-mediated coupling reagents.

Methodology (Friedel-Crafts Variant):

-

Dissolve the indole (1.0 eq) in dry Dichloromethane (DCM) under Argon.

-

Add Benzenesulfonyl chloride (1.2 eq).

-

Cool to 0°C. Add Aluminum Chloride (AlCl₃) (1.5 eq) portion-wise.

-

Allow to warm to RT and stir for 4–6 hours.

-

Quench with ice water. Extract with DCM.

-

Purify via column chromatography.

Data Analysis & Quality Control

Expected Analytical Data

To validate the synthesis, compare your results against these standard parameters.

| Parameter | Specification | Method of Verification |

| Purity | > 98% | HPLC (C18 column, MeCN/H₂O gradient) |

| Identity (¹H NMR) | Characteristic Indole NH (broad singlet, >10 ppm) | 400 MHz NMR (DMSO-d₆ or CDCl₃) |

| Identity (¹⁹F NMR) | Single peak ~ -60 to -63 ppm | ¹⁹F NMR (Trifluoromethyl signature) |

| Mass Spec | [M+H]⁺ consistent with calc. mass | LC-MS (ESI+) |

| Appearance | Crystalline Solid | Visual Inspection |

Troubleshooting Guide

-

Problem: Reaction mixture in PPA turns into a black tar and yield is low.

-

Cause: Temperature too high (>120°C) or reaction time too long.

-

Solution: Strictly monitor internal temperature. Stop reaction immediately upon cessation of ammonia evolution.

-

-

Problem: Incomplete cyclization.

-

Cause: Inefficient stirring in viscous PPA.

-

Solution: Use a mechanical overhead stirrer or increase the PPA ratio.

-

Biological Context: Mechanism of Action[2][3]

The synthesized trifluoroindole acts as an Allosteric Inhibitor . Unlike NRTIs (which mimic nucleotides), NNRTIs bind to a hydrophobic pocket adjacent to the catalytic site of the Reverse Transcriptase enzyme.

Diagram 2: Allosteric Inhibition Mechanism

Caption: The trifluoroindole agent binds to the NNRTI pocket, inducing a conformational change that distorts the active site and blocks viral DNA synthesis.

References

-

Fischer Indole Synthesis Mechanism & Applications

- Robinson, B. (1983). The Fischer Indole Synthesis. Wiley-Interscience.

-

Reference Source: (Verified Context)

-

Trifluoromethylation Strategies in Heterocycles

-

Ma, J. A., & Cahard, D. (2004).[2] Update on Trifluoromethylation Strategies: Fundamentals and Recent Advances. Chemical Reviews, 104(12), 6119-6146.

-

Reference Source:

-

-

Antiviral Activity of Indole Derivatives (NNRTIs)

- Silvestri, R., & Artico, M. (2005). Indolyl aryl sulfones as HIV-1 non-nucleoside reverse transcriptase inhibitors. Current Medicinal Chemistry, 12(14), 1603-1616.

-

Reference Source:

-

Safety Data for 4-(Trifluoromethyl)

-

Modern Catalytic Approaches (Green Chemistry)

- Inman, M., & Moody, C. J. (2013).

-

Reference Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Guide for Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Intermediates

Welcome to the technical support center for Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting and frequently asked questions regarding the solubility of this compound in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and Methanol. Our goal is to equip you with the foundational knowledge and practical steps to ensure successful experimental outcomes.

Compound Profile: Methyl 4,5,6-trifluoro-1H-indole-2-carboxylate